molecular formula C9H7BrO2 B13031351 6-bromo-7-methylisobenzofuran-1(3H)-one

6-bromo-7-methylisobenzofuran-1(3H)-one

Cat. No.: B13031351
M. Wt: 227.05 g/mol
InChI Key: XCTQJVHBGWKGKS-UHFFFAOYSA-N
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Description

Contextualization of Isobenzofuran-1(3H)-one Core Structure in Contemporary Chemical Research

The isobenzofuran-1(3H)-one core, a bicyclic structure consisting of a fused benzene (B151609) and a γ-lactone ring, is a cornerstone in the field of heterocyclic chemistry. nist.gov This structural unit is not merely a synthetic curiosity but is integral to numerous molecules with significant biological properties. nih.gov Researchers have been drawn to this scaffold due to its presence in various natural products that exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net The inherent reactivity of the lactone ring and the potential for substitution on the aromatic ring make it a versatile platform for the development of new chemical entities. imjst.orgnih.gov The pursuit of novel therapeutic agents and functional materials continues to drive research into the synthesis and functionalization of the isobenzofuran-1(3H)-one core. nih.gov

Significance of Halogenated and Alkylated Isobenzofuran-1(3H)-one Analogues in Synthetic Chemistry

The introduction of halogen atoms and alkyl groups onto the isobenzofuran-1(3H)-one framework profoundly influences the molecule's steric and electronic properties. Halogenation, particularly bromination, is a key synthetic strategy. The presence of a bromine atom, as in 6-bromo-7-methylisobenzofuran-1(3H)-one, provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the construction of more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Alkylation, the introduction of a methyl group in this case, also plays a crucial role. Alkyl groups can influence the molecule's lipophilicity and its interaction with biological targets. The combination of both halogen and alkyl substituents, as seen in the title compound, offers a dual mode of functionalization, making such analogues valuable intermediates in multi-step synthetic sequences. The strategic placement of these groups can direct further reactions and is a key consideration in the design of new synthetic routes.

Historical Trajectories in Isobenzofuran-1(3H)-one Synthesis

The synthesis of isobenzofuran-1(3H)-ones has a rich history, with methods evolving from classical oxidation and reduction reactions to modern catalytic processes. Early methods often involved the reduction of phthalic anhydride (B1165640) or the oxidation of o-xylene. Over the years, more sophisticated and efficient synthetic strategies have been developed.

One common historical approach involves the cyclization of 2-carboxybenzaldehydes. researchgate.net More recent advancements have focused on developing one-pot and multicomponent reactions to improve efficiency and atom economy. nih.govresearchgate.net For instance, the use of various catalysts, including transition metals and even green catalysts like sulphamic acid, has been explored to facilitate the synthesis of these compounds under milder conditions. researchgate.netresearchgate.net The development of asymmetric synthesis methods to produce chiral 3-substituted phthalides has also been a significant area of research, highlighting the ongoing efforts to refine and expand the synthetic toolbox for this important class of compounds. acs.org

Detailed Research Findings

While specific research exclusively dedicated to this compound is limited in publicly available literature, its chemical properties can be inferred from its structural components and related analogues. The compound is a solid at room temperature and is classified as an irritant. matrixscientific.com

Below are tables detailing the properties of the parent compound, isobenzofuran-1(3H)-one, and a related bromo-substituted analogue, which provide a basis for understanding the characteristics of this compound.

Table 1: Properties of Isobenzofuran-1(3H)-one

Property Value
Molecular Formula C₈H₆O₂
Molecular Weight 134.132 g/mol
CAS Number 87-41-2
Common Name Phthalide (B148349)
Appearance Solid

Data sourced from NIST WebBook nist.gov

Table 2: Properties of 6-Bromoisobenzofuran-1(3H)-one

Property Value
Molecular Formula C₈H₅BrO₂
Molecular Weight 213.03 g/mol
CAS Number 19477-73-7
Common Name 6-Bromophthalide
Purity ≥98%

Data sourced from ChemScene chemscene.com

The synthesis of substituted isobenzofuran-1(3H)-ones can be achieved through various methods. A general and efficient one-step method involves the conversion of o-alkylbenzoic acids using NaBrO₃/NaHSO₃ in a two-phase system. nih.gov Another approach is the tin powder-mediated cascade condensation reaction of 2-formylbenzoic acids with allyl bromides. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

6-bromo-7-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H7BrO2/c1-5-7(10)3-2-6-4-12-9(11)8(5)6/h2-3H,4H2,1H3

InChI Key

XCTQJVHBGWKGKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)OC2)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 7 Methylisobenzofuran 1 3h One

Precursor-Based Chemical Transformations

These methods rely on the synthesis of a benzoic acid derivative that already contains the necessary substituents, which is then induced to cyclize to form the isobenzofuranone ring system.

Cyclization Reactions from Substituted Benzoic Acids (e.g., 3-bromo-2-methylbenzoic acid)

A direct and classical approach to isobenzofuranones involves the cyclization of a 2-substituted benzoic acid. For the synthesis of 6-bromo-7-methylisobenzofuran-1(3H)-one, a suitable precursor is a derivative of 3-bromo-2-methylbenzoic acid that bears a functional group at the 6-position, which can be converted into the lactone carbonyl. A common strategy is the reduction of a 2-formyl group to a hydroxymethyl group, followed by acid-catalyzed lactonization.

For instance, the synthesis could conceptually proceed from 3-bromo-2-methyl-6-formylbenzoic acid. The formyl group can be selectively reduced to a hydroxymethyl group using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). The resulting 3-bromo-2-(hydroxymethyl)-6-methylbenzoic acid can then undergo intramolecular esterification (lactonization), often under acidic conditions, to yield the target compound.

Alternatively, direct cyclization of 2-acylbenzoic acids can be achieved under specific conditions. For example, the reaction of 2-acetylbenzoic acid derivatives with isatoic anhydrides in the presence of a base like sodium carbonate has been shown to produce isobenzofuranones. chemicalbook.com This suggests a potential pathway starting from a suitably substituted 2-acyl-3-bromo-4-methylbenzoic acid.

Table 1: Hypothetical Cyclization of Substituted Benzoic Acid Derivatives

Starting Material Reagents Product Notes
3-bromo-2-methyl-6-formylbenzoic acid 1. NaBH₄2. H⁺ This compound Two-step process involving reduction and subsequent lactonization.

Strategies Involving Methyl 2-((bromotriphenylphosphoranyl)methyl)benzoate Derivatives

A more elaborate synthetic route involves the use of the Wittig reaction to construct the core isobenzofuranone structure. This method typically starts with a substituted 2-methylbenzoic acid, which is esterified and then subjected to radical bromination to introduce a bromine atom on the methyl group. This is followed by reaction with triphenylphosphine (B44618) to form a phosphonium (B103445) salt.

In the context of synthesizing this compound, the starting material would be methyl 3-bromo-4-methylbenzoate. This ester can be subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to yield methyl 3-bromo-4-(bromomethyl)benzoate. Subsequent reaction with triphenylphosphine (PPh₃) would afford the corresponding phosphonium salt, methyl 3-bromo-4-((triphenylphosphoranyl)methyl)benzoate bromide. This phosphonium salt can then undergo an intramolecular Wittig reaction upon treatment with a base, leading to the formation of the isobenzofuranone ring.

Metal-Catalyzed Coupling and Cyclization Approaches

Modern synthetic organic chemistry offers powerful tools for the construction of heterocyclic systems through metal-catalyzed reactions. Palladium-catalyzed reactions are particularly prominent in this regard.

Palladium-Catalyzed Synthesis of Isobenzofuranones

Palladium catalysts can be employed in various ways to construct the isobenzofuranone skeleton. These methods often involve the formation of a key carbon-carbon or carbon-heteroatom bond in a cyclization step.

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a versatile method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize isobenzofuranones. The general strategy involves the Sonogashira coupling of an ortho-halobenzoic acid with a terminal alkyne. The resulting 2-alkynylbenzoic acid can then undergo cyclization to the isobenzofuranone.

For the synthesis of this compound, a plausible starting material would be a di-halogenated benzoic acid, such as 2,3-dibromo-6-methylbenzoic acid. A selective Sonogashira coupling at the 2-position with a suitable alkyne, followed by an intramolecular cyclization, could potentially lead to the desired product. The success of this approach would depend on achieving regioselective coupling. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org

Table 2: Key Features of Sonogashira Coupling in Isobenzofuranone Synthesis

Component Typical Examples Role in Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Main catalyst for the cross-coupling cycle.
Copper(I) Co-catalyst CuI Activates the alkyne for transmetalation. wikipedia.org
Base Et₃N, piperidine, K₂CO₃ Neutralizes the HX by-product and facilitates catalyst regeneration.

The Heck reaction, the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, can be performed intramolecularly to form cyclic compounds. nih.gov In a reductive Heck reaction, the intermediate alkylpalladium(II) species is intercepted by a hydride source before beta-hydride elimination can occur. nih.gov This strategy can be applied to the synthesis of isobenzofuranone derivatives.

A hypothetical pathway to this compound via a reductive Heck cyclization would start from a precursor like 2-bromo-3-methyl-6-vinylbenzoic acid or a related derivative. The intramolecular carbopalladation of the vinyl group by the aryl-palladium species formed from the C-Br bond at the 2-position would generate a five-membered ring intermediate. This intermediate would then be reduced by a hydride source, such as formic acid or its salts, to yield the final product. The choice of palladium catalyst, ligand, and hydride source is crucial for the efficiency and selectivity of the reaction.

Carboalkoxylation of Halides

The synthesis of isobenzofuranones, also known as phthalides, can be achieved through the palladium-catalyzed carboalkoxylation of aryl halides. acs.orgacs.org This class of reaction is a cornerstone of organic synthesis, enabling the formation of esters from organohalides and an alcohol in the presence of carbon monoxide and a palladium catalyst. acs.orgnih.gov For the synthesis of an isobenzofuranone like this compound, this would typically involve an intramolecular carboalkoxylation of a suitably substituted precursor, such as a 2-halobenzyl alcohol.

The general mechanism for palladium-catalyzed carboalkoxylation of an aryl halide (Ar-X) involves several key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide, forming an Ar-Pd(II)-X complex.

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond, forming an acyl-palladium complex (Ar-CO-Pd-X).

Reductive Elimination: The acyl-palladium complex reacts with an alcohol (R-OH) to yield the final ester product (Ar-COOR) and regenerates the active Pd(0) catalyst.

In the context of synthesizing this compound, a plausible precursor would be 2-bromo-3-methylbenzyl alcohol. A palladium-catalyzed carbonylation of this substrate would proceed via an intramolecular pathway, where the benzylic alcohol functional group acts as the nucleophile, attacking the acyl-palladium intermediate to form the five-membered lactone ring. organic-chemistry.org Research has demonstrated the feasibility of synthesizing a broad range of isobenzofuran-1(3H)-ones from various o-bromobenzyl alcohols using palladium catalysis. organic-chemistry.org

Catalyst SystemPrecursor TypeProduct TypeReference
PdCl₂(PPh₃)₂Aryl/Benzyl HalidesEsters acs.org
Pd(OAc)₂ / Ligando-Bromobenzyl AlcoholsIsobenzofuran-1(3H)-ones organic-chemistry.org
Pd(0) ComplexAlkyl HalidesEsters nih.gov

Silver Oxide Nanoparticle-Catalyzed Regioselective Syntheses

Recent advancements in catalysis have introduced the use of nanoparticles to facilitate complex organic transformations. Silver oxide nanoparticles (Ag₂O NPs) have been identified as effective dual agents, functioning as both oxidants and Lewis acid catalysts in the synthesis of fluorinated isobenzofuranones. acs.org This methodology offers a novel approach to constructing the isobenzofuranone core with potential for high regioselectivity.

While specific application to this compound is not detailed in available literature, the catalytic principle can be extended. The synthesis would likely involve the silver nanoparticle-catalyzed cyclization of a precursor molecule, where the nanoparticles' surface properties and Lewis acidity guide the reaction to the desired regioisomeric product. The catalytic cycle would leverage the ability of Ag₂O NPs to activate specific functional groups, promoting the intramolecular ring-closure necessary to form the lactone. This approach is particularly valuable in complex syntheses where controlling the position of substituents on the aromatic ring is crucial. acs.org

Radical-Mediated Synthetic Pathways

Free-Radical Bromination Using N-Bromosuccinimide (NBS) in Isobenzofuranone Synthesis

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for free-radical bromination, particularly at allylic and benzylic positions. nih.gov This reaction, known as the Wohl-Ziegler reaction, is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. acs.org The key advantage of NBS over molecular bromine (Br₂) is its ability to provide a low, constant concentration of bromine radicals, which favors substitution over addition to double bonds. acs.org

In the synthesis of this compound, NBS would be instrumental in introducing the bromine atom at the 6-position. This would typically be performed on a precursor such as 7-methylisobenzofuran-1(3H)-one. The reaction proceeds via a free-radical chain mechanism:

Initiation: A radical initiator generates a small number of bromine radicals from NBS.

Propagation: A bromine radical abstracts a hydrogen atom from the aromatic ring of the isobenzofuranone, preferentially at the most activated position, to form an aryl radical and HBr. The resulting aryl radical then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to yield the brominated product and another bromine radical, which continues the chain.

Termination: The reaction ceases when radicals combine.

The regioselectivity of this bromination is directed by the existing substituents on the aromatic ring. The methyl group at the 7-position would influence the electronic properties of the ring, directing the incoming bromine radical.

Wittig Reaction Applications for Isobenzofuranone Derivatives

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones by reacting them with a phosphorus ylide (a Wittig reagent). rsc.org This reaction is highly valuable for its reliability in forming a carbon-carbon double bond at a specific location. mdpi.com

In the context of isobenzofuranone derivatives, the Wittig reaction can be applied to a precursor containing a carbonyl group to introduce an exocyclic double bond. For instance, a reaction between a phthalic anhydride (B1165640) derivative and a stabilized phosphorane like (ethoxycarbonylmethylidene)triphenylphosphorane can yield 3-ethoxycarbonylmethylidenephthalides. acs.org More complex syntheses have utilized the Wittig reaction on advanced isobenzofuranone intermediates to build larger molecular frameworks. nih.gov For example, a lactol intermediate containing the isobenzofuranone core can undergo a Wittig reaction to produce a cis-lactone, demonstrating the reaction's utility in the later stages of a synthetic sequence. nih.gov

The general mechanism involves the nucleophilic addition of the ylide to the carbonyl carbon, forming a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to form the alkene and a highly stable triphenylphosphine oxide, which is the driving force of the reaction. rsc.org

Reactant 1Reactant 2Product TypeReference
Aldehyde/KetonePhosphorus YlideAlkene rsc.org
Phthalic AnhydrideStabilized Phosphorane3-Alkylidenephthalide acs.org
Isobenzofuranone-containing LactolWittig Reagentcis-Lactone with exocyclic C=C nih.gov

Stereoselective and Regioselective Synthesis Control

Controlling stereoselectivity and regioselectivity is paramount in the synthesis of complex molecules like substituted isobenzofuranones. The final arrangement of atoms in the molecule is determined by the methods used to construct the core structure and introduce substituents.

Control of Regioisomeric Purity in Isobenzofuranone Formation

Achieving high regioisomeric purity means ensuring that functional groups are placed at the correct positions on the isobenzofuranone scaffold, avoiding the formation of unwanted isomers. This is a significant challenge in aromatic chemistry, where a starting material can have multiple reactive sites.

Several strategies are employed to control regioselectivity:

Directing Groups: The choice and position of existing substituents on the aromatic ring can electronically or sterically direct incoming reagents to a specific position.

Pre-functionalization: A common strategy involves using a starting material that already contains the desired substitution pattern, thereby avoiding potentially unselective aromatic substitution reactions late in the synthesis.

Catalyst-Controlled Reactions: As seen with silver nanoparticle catalysis, the choice of catalyst can significantly influence the regiochemical outcome of a reaction. acs.org Similarly, palladium-catalyzed reactions often exhibit high selectivity. For example, a palladium-catalyzed carbonylative cyclization of Baylis-Hillman adducts can produce 3-alkenylphthalides with good selectivity. acs.org

Tandem Reactions: Designing a sequence of reactions where the initial step sets the regiochemistry for subsequent transformations can be highly effective. A tandem Michael-Dieckmann type reaction involving an isobenzofuranone has been used to construct complex tetracyclic compounds with high stereoselectivity, which inherently controls the final regiochemistry. nih.gov

By carefully selecting precursors and reaction conditions, chemists can maximize the formation of the desired this compound while minimizing the production of other regioisomers.

Substrate-Controlled Regioselectivity in Cyclization Reactions

The regioselectivity of cyclization reactions to form substituted isobenzofuranones, such as this compound, is profoundly influenced by the substitution pattern of the aromatic precursor. In the synthesis of phthalides, the electronic and steric nature of the substituents on the benzene (B151609) ring directs the position of cyclization, determining the final isomeric product. This substrate-controlled regioselectivity is a critical consideration in the design of synthetic routes to achieve a specific isomer.

The synthesis of this compound can be envisioned as proceeding from a suitably substituted benzoic acid derivative, such as 2-bromo-3-methylbenzoic acid. The cyclization step, often a reduction of the carboxylic acid to a hydroxymethyl group followed by intramolecular lactonization, is where the regiochemical outcome is decided. The directing effects of the bromo and methyl groups on the aromatic ring play a crucial role in this transformation.

Research into the synthesis of related phthalide (B148349) structures indicates that both electronic and steric factors govern the regioselectivity of the cyclization. Generally, electron-withdrawing groups can influence the reactivity of the aromatic ring and the ease of cyclization. rsc.org While specific studies detailing the substrate-controlled synthesis of this compound are not prevalent in the public domain, the principles can be extrapolated from similar syntheses.

For instance, in the cyclization of a precursor like 2-bromo-3-methylbenzoic acid, two potential regioisomers could be formed: this compound and 4-bromo-7-methylisobenzofuran-1(3H)-one. The inherent directing effects of the substituents on the aromatic ring are key to favoring the formation of the desired 6-bromo isomer. The synthetic procedure for 2-bromo-3-methylbenzoic acid, a plausible precursor, has been described, providing a viable starting point for such an investigation. orgsyn.org

The following table illustrates the expected regiochemical outcome based on the directing effects of the substituents in a hypothetical cyclization of a 2-substituted-3-methylbenzoic acid derivative. The electronic nature of the substituent at the 2-position is expected to be a key determinant in the regioselectivity of the lactonization step.

Precursor: 2-Substituted-3-methylbenzoic Acid DerivativeMajor Product RegioisomerMinor Product RegioisomerRationale for Regioselectivity
2-Bromo-3-methylbenzoic acidThis compound4-Bromo-7-methylisobenzofuran-1(3H)-oneThe electron-withdrawing nature of the bromine atom deactivates the aromatic ring towards electrophilic substitution, which is a key step in many cyclization procedures. However, the ortho, para-directing effect of the methyl group and the meta-directing effect of the carboxylate (or its synthetic equivalent) precursor will influence the position of the cyclization. Steric hindrance between the substituent at the 2-position and the reacting side chain can also favor the formation of the less sterically hindered 6-substituted product.
2-Nitro-3-methylbenzoic acid6-Nitro-7-methylisobenzofuran-1(3H)-one4-Nitro-7-methylisobenzofuran-1(3H)-oneSimilar to the bromo-substituted precursor, the strongly electron-withdrawing nitro group will significantly influence the electronic properties of the aromatic ring and direct the cyclization.

The regioselective synthesis of similarly substituted heterocyclic systems often relies on a careful choice of starting materials and reaction conditions. For example, in the synthesis of substituted phthalimides, the electronic nature of the substituents on the aromatic ring has been shown to affect the reaction's efficiency and outcome. researchgate.nethhu.deacs.orgnih.gov These findings in related heterocyclic systems underscore the general principle that substrate control is a powerful tool for achieving regioselectivity in the synthesis of complex aromatic compounds.

Advanced Spectroscopic and Spectrometric Characterization Techniques for 6 Bromo 7 Methylisobenzofuran 1 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR data for 6-bromo-7-methylisobenzofuran-1(3H)-one is not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR data for this compound is not available in the searched literature.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Specific HRMS data for this compound is not available in the searched literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data for this compound is not available in the searched literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific GC-MS data for this compound is not available in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can deduce the presence of characteristic bonds. For This compound , the IR spectrum is expected to display several key absorption bands that correspond to its distinct structural features.

The most prominent feature in the IR spectrum of this compound would be the strong absorption band associated with the carbonyl (C=O) group of the lactone ring. This stretching vibration typically appears in a well-defined region of the spectrum. Additionally, the spectrum would show absorptions corresponding to the C-O-C stretching of the ether linkage within the furanone ring, the C-Br stretching vibration, and the various C-H stretches and bends of the methyl group and the aromatic ring. The substitution pattern on the benzene (B151609) ring also influences the pattern of overtone and combination bands in the fingerprint region.

A hypothetical, yet expected, set of IR absorption data based on the known ranges for these functional groups is presented below.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Carbonyl (Lactone)1750 - 1780C=O Stretch
Aromatic Ring1550 - 1600C=C Stretch
Ether1050 - 1250C-O-C Stretch
Alkyl Halide500 - 600C-Br Stretch
Methyl Group2850 - 2960C-H Stretch

This table is generated based on typical IR absorption ranges for the specified functional groups and serves as an illustrative guide for the characterization of this compound.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the target compound from reaction byproducts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) are powerful methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution separation technique ideal for analyzing the purity of This compound . The choice of stationary phase and mobile phase is critical for achieving optimal separation. A reverse-phase C18 column is commonly used for compounds of similar polarity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is usually performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which is determined by its chromophores—the aromatic ring and the carbonyl group.

A representative HPLC method for the analysis of this compound is outlined in the following table.

ParameterConditionRationale
Stationary Phase C18, 5 µm particle sizeProvides good retention and separation for moderately polar organic compounds.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution allows for the separation of compounds with a range of polarities.
Detector UV-Vis Diode ArrayEnables monitoring at multiple wavelengths to ensure peak purity and identity.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Injection Volume 10 µLA typical volume for analytical HPLC.

Solid-Phase Extraction (SPE) in Purification Processes

Solid-Phase Extraction (SPE) is a valuable technique for the rapid and selective sample preparation and purification of This compound from a crude reaction mixture. The principle of SPE involves partitioning the compound between a solid sorbent and a liquid phase. For a compound like this, a normal-phase or reverse-phase sorbent can be used.

In a typical reverse-phase SPE protocol, the crude mixture is dissolved in a polar solvent and loaded onto a C18 cartridge. The weakly retained impurities are washed away with a polar solvent mixture. The desired compound is then eluted with a less polar solvent. This process effectively removes highly polar and non-polar impurities.

The following table details a potential SPE protocol for the purification of This compound .

StepSolventPurpose
Conditioning Methanol, followed by WaterTo activate the C18 sorbent.
Loading Sample in Water/AcetonitrileTo load the crude product onto the cartridge.
Washing Water/Acetonitrile (High polarity)To remove polar impurities.
Elution Acetonitrile/Water (Low polarity)To elute the target compound.

Through the combined application of these advanced spectroscopic and chromatographic techniques, a comprehensive analytical profile of This compound can be established, ensuring its identity, purity, and suitability for further investigation.

Mechanistic Investigations in Isobenzofuran 1 3h One Synthesis and Reactivity

Elucidation of Reaction Pathways for 6-Bromo-7-methylisobenzofuran-1(3H)-one Formation

The formation of this compound can be envisioned through several plausible reaction pathways, primarily involving the cyclization of a suitably substituted precursor. One of the most common and direct routes is the lactonization of a corresponding 2-substituted benzoic acid.

A key pathway is the palladium-catalyzed C(sp³)–H lactonization of an o-methyl benzoic acid derivative. nih.gov In the case of this compound, the starting material would be 2-methyl-3-bromobenzoic acid. The reaction likely proceeds through a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst, assisted by a ligand, activates the benzylic C-H bond of the methyl group. This is followed by intramolecular C-O bond formation to yield the lactone ring. nih.gov

Another potential pathway involves the radical-mediated benzylic bromination of a 2,3-dimethylbenzoic acid precursor, followed by intramolecular cyclization. Reagents such as N-bromosuccinimide (NBS) are commonly used for such transformations, which proceed via a free radical mechanism. quora.com The initiation step involves the formation of a bromine radical, which then abstracts a hydrogen atom from the methyl group at the 2-position to form a stabilized benzylic radical. This radical then reacts with a bromine source to form a benzylic bromide, which can subsequently undergo intramolecular cyclization to the phthalide (B148349).

Furthermore, the reaction of 2-formylbenzoic acid derivatives with organometallic reagents can also lead to the formation of isobenzofuran-1(3H)-ones. imjst.org In this scenario, a Grignard or organolithium reagent derived from a bromomethyl species could add to the aldehyde functionality, followed by intramolecular cyclization.

A summary of potential synthetic precursors is presented in the table below.

PrecursorReaction Type
2-Methyl-3-bromobenzoic acidPalladium-catalyzed C-H lactonization
2,3-Dimethylbenzoic acidRadical bromination followed by cyclization
2-Formyl-3-bromobenzoic acidNucleophilic addition and cyclization

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is paramount in controlling the selectivity and efficiency of the synthesis of this compound.

In palladium-catalyzed C-H lactonization reactions, the ligand coordinated to the palladium center plays a crucial role. nih.gov Mono-N-protected amino acids (MPAA) have been shown to be effective ligands, facilitating the C-H activation step and promoting the desired cyclization. nih.gov The oxidant is also a key component. While early systems used stoichiometric silver(I) oxidants, recent developments have enabled the use of molecular oxygen as the sole oxidant, offering a more environmentally benign approach. nih.gov

For radical-mediated pathways, the choice of the radical initiator and brominating agent is critical. N-bromosuccinimide (NBS) is a widely used reagent for selective benzylic bromination as it provides a low, steady concentration of bromine, minimizing side reactions. wikipedia.orgorganic-chemistry.org The reaction is often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).

In syntheses starting from 2-carboxybenzaldehydes, the use of a base is often necessary to facilitate the condensation and cyclization steps. researchgate.net The choice of base can influence the reaction rate and yield.

The table below summarizes the key catalysts and reagents and their functions.

Catalyst/ReagentFunctionReaction Type
Palladium(II) acetateCatalyst for C-H activationC-H Lactonization
Mono-N-protected amino acid (MPAA)Ligand to facilitate C-H activationC-H Lactonization
Molecular Oxygen (O₂)Oxidant in the catalytic cycleC-H Lactonization
N-Bromosuccinimide (NBS)Source of bromine radicalsRadical Bromination
Azobisisobutyronitrile (AIBN)Radical initiatorRadical Bromination
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Base for condensation/cyclizationCondensation/Cyclization

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide invaluable insight into the reaction mechanism. In the context of this compound synthesis, several transient species are proposed.

In the palladium-catalyzed C-H lactonization, a key intermediate is a cyclometalated palladium complex. nih.gov This species is formed through the coordination of the carboxylic acid to the palladium center, followed by intramolecular C-H activation. This palladacycle then undergoes reductive elimination to form the C-O bond of the lactone and regenerate the active palladium catalyst. acs.org

For radical-based syntheses, the primary intermediate is a benzylic radical. This radical is stabilized by resonance with the aromatic ring. Its formation is the rate-determining step in many radical bromination reactions. The subsequent reaction with a bromine source leads to the formation of a benzylic bromide intermediate, which then cyclizes.

In pathways involving the reaction of 2-formylbenzoic acid, a hemiacetal or a related alkoxide intermediate is formed after the initial nucleophilic addition to the carbonyl group. imjst.org This intermediate then undergoes intramolecular nucleophilic attack by the carboxylate to form the lactone ring.

Reaction PathwayKey Intermediate
Palladium-catalyzed C-H LactonizationCyclometalated palladium complex
Radical BrominationBenzylic radical, Benzylic bromide
Nucleophilic Addition/CyclizationHemiacetal/Alkoxide

Influence of Substituents on Reaction Mechanisms and Outcomes

The nature and position of substituents on the aromatic ring have a profound impact on the reaction mechanisms and outcomes in the synthesis of isobenzofuran-1(3H)-ones. msu.edu

The 6-bromo and 7-methyl substituents in the target molecule exert both electronic and steric effects. The methyl group at the 7-position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. quizlet.com However, in the context of C-H lactonization, its primary role is to provide the benzylic protons for activation.

The bromine atom at the 6-position is an electron-withdrawing group via induction but can also donate electron density through resonance. libretexts.org Its presence can influence the acidity of the benzylic protons and the stability of any charged intermediates. For instance, the electron-withdrawing nature of the bromine can make the benzylic protons slightly more acidic, potentially facilitating the C-H activation step.

Steric effects also play a significant role. The proximity of the methyl group to the carboxylic acid function is essential for the intramolecular cyclization to occur. The bromo substituent can influence the preferred conformation of the starting material and the transition states, which can affect the reaction rate and selectivity. For example, steric hindrance from a bulky substituent can favor substitution at less hindered positions. libretexts.org

The electronic properties of the substituents can be summarized by their Hammett parameters, which provide a quantitative measure of their electron-donating or -withdrawing ability.

SubstituentElectronic EffectSteric Effect
7-Methyl (-CH₃)Electron-donating (activating)Moderate
6-Bromo (-Br)Electron-withdrawing (deactivating) via induction, electron-donating via resonanceModerate

Computational Chemistry and Theoretical Studies of 6 Bromo 7 Methylisobenzofuran 1 3h One

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of a molecule. These methods, grounded in the principles of quantum mechanics, can determine a molecule's most stable three-dimensional arrangement and the distribution of its electrons. nih.gov For substituted isobenzofuranones, these calculations provide a reliable framework for predicting relevant parameters. researchgate.net

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the properties of organic molecules due to its balance of accuracy and computational cost. nih.govmdpi.com The B3LYP hybrid functional is a commonly employed method for optimizing the molecular structures of such compounds. mdpi.com In the case of 6-bromo-7-methylisobenzofuran-1(3H)-one, DFT calculations, likely using a basis set such as 6-311G(d,p), would be used to find the lowest energy conformation of the molecule. nih.gov This process involves systematically exploring different spatial arrangements of the atoms to identify the most stable structure.

The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the isobenzofuranone ring system and the orientation of the bromo and methyl substituents would be determined. This structural information is the foundation for understanding the molecule's reactivity and interactions. arabjchem.org

Illustrative Data Table: Optimized Geometric Parameters Below is an example of a table that would be generated from DFT calculations, showing selected bond lengths and angles for the optimized structure of this compound.

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC=O1.21 Å
Bond LengthC-O (lactone)1.36 Å
Bond LengthC-Br1.90 Å
Bond LengthC-C (aromatic)1.39 - 1.41 Å
Bond AngleO-C-C (lactone ring)108.5°
Dihedral AngleH-C-C-H (methyl group)60.0°

Prediction of Reaction Mechanisms and Transition State Structures

Theoretical calculations are invaluable for mapping out potential reaction pathways. By calculating the energies of reactants, products, and intermediate transition states, it is possible to predict the most likely mechanism for a chemical reaction. For this compound, this could involve modeling reactions such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the lactone ring.

The identification of transition state structures, which are energy maxima along a reaction coordinate, is a critical component of this analysis. The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. nih.gov These calculations can effectively screen various mechanistic hypotheses. nih.gov

Conformational Analysis and Energetic Landscapes

While the isobenzofuranone core is largely planar, substituents may have rotational freedom that gives rise to different conformers. A detailed conformational analysis would involve mapping the potential energy surface of this compound as a function of key dihedral angles, such as the rotation of the methyl group.

The resulting energetic landscape would reveal the global minimum energy conformation as well as any local minima, which represent other stable conformers. The energy differences between these conformers and the energy barriers for their interconversion can be calculated, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For example, in related brominated heterocyclic systems, the HOMO and LUMO are often localized across the planar ring system. nih.gov

Illustrative Data Table: Calculated Electronic Properties This table demonstrates the kind of electronic property data that would be derived from quantum chemical calculations for this compound.

PropertySymbolIllustrative Calculated Value
Energy of HOMOEHOMO-6.5 eV
Energy of LUMOELUMO-1.8 eV
HOMO-LUMO Energy GapΔE4.7 eV
Electronegativityχ4.15 eV
Chemical Hardnessη2.35 eV
Electrophilicity Indexω3.67 eV

These calculated parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds. mdpi.comnih.gov

Derivatization and Functionalization Strategies of 6 Bromo 7 Methylisobenzofuran 1 3h One

Transformation of the Halogen Moiety (Bromine)

The carbon-bromine bond at the C6 position is a key functional handle for introducing molecular complexity. Aryl bromides are versatile precursors for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organohalide, is particularly effective for aryl bromides and is expected to proceed efficiently at the C6 position of the isobenzofuranone core. libretexts.org

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Studies on analogous bromo-substituted heterocycles provide insight into the likely conditions for successful coupling. For instance, the Suzuki-Miyaura coupling of 3-bromophthalides has been demonstrated, confirming the compatibility of the phthalide (B148349) ring system with these reaction conditions. acs.orgacs.org Furthermore, successful couplings have been reported for 6-bromo-substituted aza-naphthalene systems, which are structurally analogous to the target compound. nih.gov These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃, Na₂CO₃, or K₃PO₄, and a solvent system such as dioxane/water or DMF.

The reaction can be used to introduce a wide variety of substituents, including alkyl, alkenyl, and aryl groups, depending on the choice of the organoboron reagent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous Aryl Bromides

Aryl Bromide SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventYieldReference
3-Bromo-2,1-borazaronaphthalenePotassium AlkenyltrifluoroboratePd(dppf)Cl₂Cs₂CO₃THF/H₂OHigh Yields nih.gov
Racemic 3-BromophthalideArylboronic Acid[Rh(cod)₂]BF₄ / (R)-BINAPK₃PO₄Dioxane/H₂OGood Yields acs.orgacs.org
Nα‐Boc‐bromotryptophanPhenylboronic AcidPd-NanoparticlesK₃PO₄H₂O76% nih.gov
p-Bromophenyl Methyl SulfoximineArylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OUp to 98% nih.gov

Modifications at the Methyl Group

The methyl group at the C7 position is benzylic and thus activated for various transformations. A primary strategy for its functionalization is free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under light irradiation. This would convert the methyl group to a bromomethyl group (-CH₂Br).

This newly installed bromomethyl group is a versatile electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles. This allows for the introduction of various functional groups, including:

Alcohols (-CH₂OH): Via hydrolysis or reaction with hydroxide.

Ethers (-CH₂OR): By reacting with alkoxides.

Amines (-CH₂NR₂): Through reaction with primary or secondary amines.

Thiols (-CH₂SH) and Thioethers (-CH₂SR): Using sulfide (B99878) or thiolates.

Azides (-CH₂N₃): Which can be further converted to amines or used in click chemistry.

A study on 2-methylbenzoic acid derivatives utilized this exact strategy—free-radical bromination followed by nucleophilic substitution with triphenylphosphine (B44618)—to generate a phosphonium (B103445) salt for subsequent Wittig reactions. researchgate.net This approach could be directly applied to 6-bromo-7-methylisobenzofuran-1(3H)-one to extend the carbon chain or introduce new functionalities. Furthermore, the methyl group's presence is known to influence the electronic properties and conformational rigidity of ring systems, making its modification a key strategy for tuning molecular properties. nih.govnih.govrsc.org

Synthesis of Conjugates and Hybrid Molecules

The synthesis of conjugates and hybrid molecules from this compound can be envisioned through functionalization of either the bromo or methyl group. These functionalized intermediates can then be linked to other molecular scaffolds.

One established approach involves creating a linker at the aromatic core. For example, the bromine atom could be converted into a different functional group suitable for conjugation chemistry. A palladium-catalyzed carbonylation reaction could transform the C6-bromo group into a carboxylic acid ester, which upon hydrolysis would yield a carboxylic acid. nih.gov This acid could then be coupled with an amine-containing molecule (e.g., another drug, a peptide, or a fluorescent tag) using standard peptide coupling reagents (like DCC or EDC) to form a stable amide bond.

Alternatively, the synthesis of carbohydrazide-linked conjugates, as demonstrated in the creation of benzofuran-isatin hybrids, offers a robust strategy. nih.gov In this approach, a carboxylic ester derivative is reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. nih.govnih.gov This hydrazide can then be condensed with a ketone or aldehyde-containing molecule to form a hydrazone linkage, creating the final conjugate. nih.gov

Table 2: Potential Functional Groups for Conjugation

Initial SiteIntermediate Functional GroupReaction to Install GroupConjugation Chemistry Example
C6-BromoCarboxylic Acid (-COOH)Pd-catalyzed carbonylation & hydrolysisAmide bond formation (EDC coupling)
C6-BromoAzide (-N₃)Nucleophilic substitution (e.g., via boronic ester)Huisgen cycloaddition (Click Chemistry)
C7-MethylCarboxylic Acid (-COOH)OxidationAmide bond formation
C7-MethylBromomethyl (-CH₂Br)Free-radical bromination (NBS)Nucleophilic substitution with a linker

Ring Transformations Leading to Novel Heterocyclic Systems

The phthalide ring system, while relatively stable, can undergo transformations to yield novel heterocyclic structures. These reactions typically target the lactone functionality.

One potential transformation involves the reaction with hydrazine. The lactone ring can be opened by hydrazine to form a hydrazide, which can then undergo intramolecular cyclization to form a fused pyridazinone system. This reaction is a common method for converting lactones into nitrogen-containing heterocycles. A similar reaction has been observed with spiro-isobenzofuranone dyes reacting with hydrazine and other nitrogen nucleophiles. tandfonline.com

Another strategy involves reductive cleavage of the lactone. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester and open the ring to form a 1,2-benzenedimethanol (B1213519) derivative. This diol could then serve as a precursor for the synthesis of other oxygen-containing heterocycles.

Furthermore, reactions involving the exocyclic carbon at the C3 position can lead to ring modifications. For example, in related 3-ylidenephthalides, the exocyclic double bond can be hydrogenated, and the phthalide can be converted to an isobenzofuran (B1246724) thione using Lawesson's reagent, which can then be desulfurized to a 1,3-dihydroisobenzofuran. acs.orgacs.org While the parent this compound lacks this exocyclic double bond, it could be introduced via condensation reactions at the C3 methylene (B1212753) position if activated appropriately, opening pathways to these transformations.

Green Chemistry Approaches in the Synthesis of 6 Bromo 7 Methylisobenzofuran 1 3h One and Its Derivatives

Application of Green Chemistry Principles in Synthetic Design

The design of synthetic pathways for 6-bromo-7-methylisobenzofuran-1(3H)-one and its derivatives is increasingly influenced by the twelve principles of green chemistry. nih.gov These principles provide a framework for chemists to create more environmentally benign chemical processes. Key considerations include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and auxiliaries. nih.gov For instance, developing one-pot cascade reactions for phthalide (B148349) synthesis is a prime example of applying these principles, as it reduces the number of separate operations, minimizes waste, and saves time and resources. nih.govnih.gov

The overarching goal is to design processes that are not only efficient in producing the target molecule but also inherently safer and more sustainable. unibo.it This involves a holistic assessment of the entire lifecycle of the synthesis, from the choice of starting materials to the final product's potential for degradation in the environment. nih.gov The application of these principles is crucial in the pharmaceutical and chemical industries to mitigate the environmental footprint of their manufacturing processes. core.ac.uk

Atom Economy and Reaction Efficiency Maximization

Atom economy, a central concept in green chemistry, focuses on maximizing the incorporation of all materials used in a process into the final product. nih.gov Synthetic methods that achieve high atom economy are inherently more efficient and generate less waste. For the synthesis of phthalide derivatives, this can be achieved through addition and cycloaddition reactions that incorporate most or all of the atoms of the reactants into the product.

One strategy to enhance reaction efficiency is the use of one-pot cascade transformations. nih.gov This approach combines multiple reaction steps into a single procedure without isolating intermediates, which significantly reduces solvent usage, energy consumption, and waste generation. For example, a catalytic one-pot cascade reaction for the synthesis of 3-substituted phthalides from 2-formylbenzoic acid and β-keto acids demonstrates high efficiency. nih.govnih.gov Similarly, transition metal-catalyzed asymmetric hydrogenation is another powerful tool known for its high efficiency and minimal waste generation in the synthesis of chiral phthalides. acs.org

An electrochemical C(sp³)-H lactonization of 2-alkylbenzoic acids to form phthalides is another example of an atom-economical protocol, as it avoids the need for pre-functionalized starting materials and stoichiometric reagents. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Phthalide Synthesis based on Efficiency

Synthetic Strategy Key Features Advantages in Efficiency
One-Pot Cascade Reactions Multiple steps in a single pot Reduces solvent use, energy, and waste; saves time. nih.govnih.gov
Catalytic Hydrogenation Use of catalysts for reduction High efficiency, minimal waste generation. acs.org

Utilization of Environmentally Benign Solvents and Solvent-Free Reaction Conditions

Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to environmental pollution. researchgate.net Green chemistry promotes the use of environmentally benign solvents or, ideally, solvent-free conditions. Water is an excellent green solvent for certain reactions, and its use in the synthesis of 3-substituted phthalides has been successfully demonstrated. organic-chemistry.org Glycerol, a biodegradable and non-toxic solvent, has also been employed effectively in the catalytic synthesis of phthalides, with the added benefit of being recyclable. nih.govnih.gov

Other greener solvent alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME), which has a lower tendency to form explosive peroxides compared to solvents like tetrahydrofuran (B95107) (THF). nih.gov In some cases, reactions can be conducted under solvent-free conditions, for example, by grinding solid reactants together, sometimes with a solid catalyst. organic-chemistry.orgrsc.org This approach completely eliminates solvent waste and can lead to higher yields and simpler product work-up. organic-chemistry.org

Table 2: Examples of Green Solvents in Phthalide Synthesis

Solvent Type Advantages Example Application
Water Benign Non-toxic, non-flammable, readily available Domino one-pot synthesis of isobenzofuran-1(3H)-ones. organic-chemistry.org
Glycerol Bio-based Biodegradable, non-toxic, recyclable Catalytic one-pot cascade synthesis of 3-substituted phthalides. nih.govnih.gov
2-MeTHF Bio-derived Renewable source, less hazardous than THF Improved selectivity in methylation reactions. nih.gov

Development of Catalytic Systems for Reduced Waste Generation

Catalytic reagents are a cornerstone of green chemistry, as they are used in small amounts and can facilitate reactions multiple times, unlike stoichiometric reagents which are consumed in the reaction and generate significant waste. nih.gov The development of efficient catalytic systems is crucial for the sustainable synthesis of this compound and its analogs.

Various catalytic systems have been developed for phthalide synthesis. These include:

Organocatalysts: Small organic molecules, such as p-anisidine, can be used to catalyze the formation of 3-substituted phthalides in green solvents like glycerol. nih.gov

Metal Catalysts: Transition metals like palladium, rhodium, and cobalt are effective catalysts for various transformations leading to phthalides. acs.orgorganic-chemistry.org For instance, a Rh/Hf cocatalytic system has been developed for the asymmetric hydrogenation of 3-ylidenephthalides. acs.org Palladium catalysts are used in C-H activation and cyclization reactions. organic-chemistry.org

Solid Acid Catalysts: Reusable solid catalysts like montmorillonite-KSF clay can be used in reactions, simplifying product purification and catalyst recycling, thus reducing waste. eijppr.com

Photocatalysts: Visible-light-driven processes using photocatalysts offer a mild and environmentally friendly alternative to traditional methods, often with water as the only byproduct. organic-chemistry.org

The choice of catalyst can significantly impact the efficiency and environmental footprint of the synthesis. The ideal catalyst should be highly active, selective, stable, and recyclable.

Energy-Efficient Synthetic Processes

Reducing energy consumption is another key principle of green chemistry, as it has both environmental and economic benefits. nih.gov Synthetic methods that can be conducted at ambient temperature and pressure are preferred. However, when heating is necessary, alternative energy sources that are more efficient than conventional heating can be employed.

Microwave irradiation has emerged as a valuable tool in green chemistry for accelerating organic reactions. eijppr.com It provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of phthalimide (B116566) derivatives, closely related to phthalides, has been successfully carried out using microwave irradiation in conjunction with a reusable clay catalyst, demonstrating a significant reduction in reaction time from hours to minutes. eijppr.com

Photocatalysis, which utilizes visible light as an energy source, is another energy-efficient approach. organic-chemistry.org These reactions can often be performed under mild conditions, avoiding the need for high temperatures and pressures. The development of such energy-efficient synthetic processes is a critical area of research for the sustainable production of fine chemicals like this compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Phthalide
Isobenzofuran-1(3H)-one
2-formylbenzoic acid
3-substituted phthalides
3-ylidenephthalides
Chiral 3-substituted phthalides
2-alkylbenzoic acids
Tetrahydrofuran (THF)
2-methyltetrahydrofuran (2-MeTHF)
Cyclopentyl methyl ether (CPME)
p-anisidine
Montmorillonite-KSF

Role in Organic Synthesis and As Synthetic Precursors

6-Bromo-7-methylisobenzofuran-1(3H)-one as a Building Block in Complex Organic Synthesis

The isobenzofuran-1(3H)-one, or phthalide (B148349), skeleton is a privileged scaffold found in numerous biologically active molecules and natural products. The presence of a bromine atom at the C-6 position and a methyl group at the C-7 position on this scaffold provides synthetic chemists with two distinct handles for functionalization, allowing for the construction of complex molecular structures in a controlled and sequential manner.

The bromine atom serves as a versatile functional group that can participate in a wide array of cross-coupling reactions. For instance, it is amenable to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a diverse range of substituents, including alkyl, aryl, alkynyl, and amino groups. This capability is crucial for building molecular complexity and for the late-stage functionalization of intermediates in a total synthesis campaign.

While direct examples of this compound in complex synthesis are not extensively documented in publicly available literature, the synthetic utility of analogous bromo-substituted phthalides is well-established. For example, 7-bromoisobenzofuran-1(3H)-one, obtained from the reduction of 7-bromoisobenzofuran-1,3-dione, serves as a key intermediate in the synthesis of novel isoindolin-1-one (B1195906) derivatives. acs.org This transformation highlights how the bromo-substituted phthalide core can be elaborated into more complex heterocyclic systems.

The methyl group at the C-7 position can also be a site for synthetic manipulation, although it is generally less reactive than the bromine atom. It can potentially undergo oxidation or benzylic halogenation to introduce further functionality. The interplay between the bromo and methyl groups allows for a high degree of synthetic flexibility, making this compound a promising starting material for the synthesis of complex target molecules.

Precursor for the Synthesis of Novel Phthalide-Based Scaffolds

The phthalide core is a recurring motif in medicinal chemistry, and the development of novel phthalide-based scaffolds is an active area of research. This compound is an ideal precursor for generating libraries of new phthalide derivatives due to the reactivity of its constituent functional groups.

The C-3 position of the phthalide ring is particularly amenable to functionalization. Condensation reactions with various aldehydes and ketones can introduce a wide range of substituents at this position, leading to the formation of 3-substituted isobenzofuran-1(3H)-ones. A study on the synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-ones, which are inspired by natural products, demonstrated that bromo-substituted phthalides can be effectively used to create derivatives with potential antioxidant and antiplatelet activities. nih.gov For instance, (Z)-6-bromo-3-(3-methoxybenzylidene) isobenzofuran-1(3H)-one was synthesized and characterized, showcasing the utility of the bromo-phthalide scaffold in generating bioactive molecules. nih.gov

The following table illustrates examples of reactions that could be applied to this compound to generate novel phthalide-based scaffolds, based on reactions performed on analogous compounds.

Reaction TypeReagents and ConditionsResulting ScaffoldPotential Application
Condensation Aromatic aldehyde, base (e.g., NaOMe)3-Arylmethylene-6-bromo-7-methylisobenzofuran-1(3H)-oneBiologically active agents
Suzuki Coupling Arylboronic acid, Pd catalyst, base6-Aryl-7-methylisobenzofuran-1(3H)-oneMaterials science, medicinal chemistry
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base6-Alkynyl-7-methylisobenzofuran-1(3H)-oneMolecular probes, synthetic intermediates
Buchwald-Hartwig Amination Amine, Pd catalyst, base6-Amino-7-methylisobenzofuran-1(3H)-onePharmaceutical development

These transformations allow for the systematic modification of the phthalide core, enabling the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Contributions to the Synthesis of Natural Product Analogues

Many natural products containing the phthalide core exhibit significant biological activity. nih.gov The synthesis of analogues of these natural products is a key strategy in medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties. This compound provides a valuable starting point for the synthesis of such analogues.

The bromo and methyl groups can be used to mimic or modify the substitution patterns found in natural products. For example, the bromine atom can be replaced with functional groups that are present in a natural product target or with bioisosteric replacements to probe the importance of specific interactions with a biological target.

Research on natural product inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones has shown that this class of compounds holds promise as antioxidant and antiplatelet agents. nih.gov The synthesis of a variety of substituted derivatives, including those with bromine atoms on the phthalide ring, allows for the exploration of how different substituents influence biological activity. nih.gov By using this compound as a starting material, medicinal chemists can generate a focused library of natural product analogues to identify compounds with enhanced therapeutic potential.

While direct total syntheses of natural products using this compound are not prominently reported, the principles of analogue synthesis are well-established. The strategic functionalization of this building block would allow for the efficient construction of molecules that are structurally related to known natural products, thereby contributing to the discovery of new therapeutic agents.

Future Research Directions for 6 Bromo 7 Methylisobenzofuran 1 3h One

Exploration of Undiscovered Synthetic Pathways and Methodologies

The development of novel and efficient synthetic routes is paramount to enabling further study of 6-bromo-7-methylisobenzofuran-1(3H)-one . While general methods for isobenzofuranone synthesis exist, their application to this specific substitution pattern has not been documented. Future research should focus on exploring diverse synthetic strategies.

A promising starting point would be the investigation of domino one-pot processes, which offer increased efficiency and atom economy. For instance, a copper-catalyzed one-pot reaction involving cyanation, internal nucleophilic attack, and hydrolysis has been successfully applied to the synthesis of related isobenzofuran-1(3H)-ones from α,α-disubstituted (2-bromophenyl)methanols. Adapting this methodology to a suitable precursor for This compound could provide a direct and efficient route.

Furthermore, the Diels-Alder reaction presents another intriguing possibility. The intramolecular Diels-Alder reaction of an isobenzofuran (B1246724) with a nitrile has been shown to produce isoquinolines, a process that proceeds through an isobenzofuran intermediate. nih.gov Exploring the intermolecular variant with appropriate dienophiles could open up new pathways to functionalized isobenzofuranones.

Development of Highly Selective and Sustainable Catalytic Systems

The development of catalytic systems that are not only highly selective but also sustainable is a cornerstone of modern organic synthesis. For the synthesis of This compound , future research should prioritize the exploration of green and efficient catalytic methodologies.

Palladium-catalyzed reactions have shown considerable promise in the synthesis of related benzofuran (B130515) structures. rsc.org Investigating palladium-catalyzed carbonylation or cyclization reactions of appropriately substituted precursors could lead to a highly selective synthesis. Another avenue to explore is the use of copper-based catalytic systems. Copper/nitroxyl catalysts, for example, have been employed for the aerobic oxidative lactonization of diols under mild conditions. organic-chemistry.org

Aryl iodine-catalyzed reactions represent an environmentally benign alternative to transition metal catalysis. rsc.orgrsc.org These organocatalytic oxidative reactions can proceed via a cascade process involving lactonization and could be adapted for the synthesis of the target molecule. rsc.orgrsc.org Additionally, biocatalytic approaches, such as the use of Baeyer-Villiger monooxygenases or hydrolases, offer a highly selective and environmentally friendly route to lactones and should be considered. nih.gov

The following table summarizes potential catalytic systems for future investigation:

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Catalyst TypePotential ReactionKey AdvantagesReference
Palladium-basedCarbonylation/CyclizationHigh selectivity and functional group tolerance rsc.org
Copper-basedOxidative LactonizationMild reaction conditions, use of air as oxidant organic-chemistry.org
Aryl IodineOxidative CyclizationMetal-free, environmentally benign rsc.orgrsc.org
Biocatalysts (e.g., BVMOs)Baeyer-Villiger OxidationHigh enantioselectivity, green chemistry nih.gov

Advanced Mechanistic Investigations Using In-Situ Spectroscopic Techniques

A thorough understanding of the reaction mechanisms governing the formation of This compound is crucial for optimizing existing synthetic methods and developing new ones. The use of in-situ spectroscopic techniques will be instrumental in these investigations.

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. youtube.com This data is invaluable for identifying reaction intermediates, understanding the role of the catalyst, and elucidating the kinetic profile of the reaction. youtube.com For instance, in-situ FTIR could be used to monitor the disappearance of starting materials and the appearance of the lactone carbonyl stretch, providing insights into the reaction rate and mechanism. youtube.com

Combining these spectroscopic techniques with theoretical calculations, such as density functional theory (DFT), can provide a more complete picture of the reaction mechanism at a molecular level. nih.gov Such studies can help to rationalize the observed selectivity and guide the design of more efficient catalysts.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with flow chemistry and automated platforms offers numerous advantages, including improved reaction control, enhanced safety, and the ability to rapidly generate libraries of compounds for screening. youtube.com Future research on This compound should aim to develop a continuous flow synthesis of this compound.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities compared to traditional batch methods. youtube.com The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process. durham.ac.uk A sequential continuous-flow system, where multiple reaction steps are performed in a continuous manner without isolation of intermediates, could be particularly advantageous for the synthesis of the target molecule. nih.gov

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis. researchgate.net These platforms can also be employed to synthesize a library of derivatives of This compound for structure-activity relationship (SAR) studies. nih.gov

Computational Design and Validation of Novel Derivatives with Tailored Properties

Computational chemistry provides a powerful tool for the rational design of novel derivatives of This compound with specific, tailored properties. By employing molecular modeling techniques, it is possible to predict the physicochemical and biological properties of virtual compounds before their synthesis.

Structure-activity relationship (SAR) studies, guided by computational methods, can help to identify the key structural features responsible for a desired biological activity. nih.gov For example, molecular docking studies can be used to predict the binding affinity of derivatives to a specific biological target, such as an enzyme or receptor. arabjchem.org This information can then be used to prioritize the synthesis of the most promising candidates.

In silico prediction of ADME (absorption, distribution, metabolism, and excretion) properties is also crucial in the early stages of drug discovery. nih.gov Computational tools can be used to assess the drug-likeness of designed derivatives, helping to ensure that they possess favorable pharmacokinetic profiles. nih.gov This integrated computational and experimental approach will accelerate the discovery of new isobenzofuranone-based therapeutic agents.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-bromo-7-methylisobenzofuran-1(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions or halogenation of precursor isobenzofuranones. Optimization involves adjusting catalysts (e.g., Pd(OAc)₂), temperature (140°C for cyclization), and solvents (dichloromethane or acetone). Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate gradients) ensures purity . For brominated derivatives, regioselective bromination using NBS (N-bromosuccinimide) under radical conditions is effective .

Q. How can structural confirmation and purity of this compound be validated?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy or methyl groups at C7) and lactone carbonyl resonance (~170 ppm).
  • IR : Confirm lactone C=O stretch (~1735 cm⁻¹) and aromatic C-H vibrations .
  • X-ray crystallography : Access CCDC datasets (e.g., CCDC 2004106) to compare bond lengths/angles and verify crystallinity .

Q. What biological activities are associated with brominated isobenzofuranones, and how are preliminary bioassays designed?

  • Methodological Answer : Brominated analogs exhibit antiplatelet, antioxidant, and phytotoxic activities. For antiplatelet screening:

  • In vitro : Use platelet-rich plasma (PRP) treated with ADP/collagen to measure aggregation inhibition via turbidimetry.
  • In vivo : Rodent models with induced thrombosis assess bleeding time prolongation . Control experiments (e.g., aspirin as reference) validate specificity .

Advanced Research Questions

Q. How do substituent positions (e.g., bromo at C6 vs. C4) influence the bioactivity of isobenzofuranones?

  • Methodological Answer : Conduct SAR studies by synthesizing derivatives with halogens/methoxy groups at varying positions. For example:

  • C6-Bromo (e.g., 6-bromo-3-butylisobenzofuranone) enhances antiplatelet activity (IC₅₀ = 4.20 µg/mL vs. aspirin IC₅₀ = 20 µg/mL) due to increased electrophilicity .
  • C7-Methyl improves lipophilicity, affecting membrane permeability. Validate via docking studies (AutoDock Vina) targeting COX-1 or P2Y₁₂ receptors .

Q. What crystallographic techniques reveal intermolecular interactions in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 296 K resolves packing motifs. Key interactions include:

  • C–H···O bonds : Stabilize layers along the ac-plane (e.g., H6···O1 distance = 2.42 Å).
  • C–H···π interactions : Contribute to 3D stability (centroid distances ~3.5 Å). Use Mercury software to analyze Hirshfeld surfaces and interaction percentages .

Q. How can computational modeling predict the antioxidant mechanism of brominated isobenzofuranones?

  • Methodological Answer : Perform DFT calculations (Gaussian 16) to assess radical scavenging potential:

  • Calculate bond dissociation energy (BDE) for O–H bonds in phenolic intermediates.
  • Simulate HOMO-LUMO gaps to identify electron-donating substituents (e.g., methoxy groups lower BDE by 10 kcal/mol). Cross-validate with DPPH/ABTS assays .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodological Answer : Reproduce experiments with controlled variables (e.g., anhydrous solvents, inert atmosphere). For conflicting bioactivity:

  • Compare cell lines (e.g., PC12 vs. RAW264.7) and assay protocols (MTT vs. LDH).
  • Use meta-analysis to identify outliers (e.g., low-purity batches) .

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